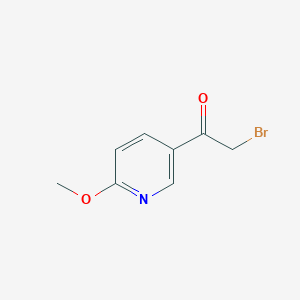

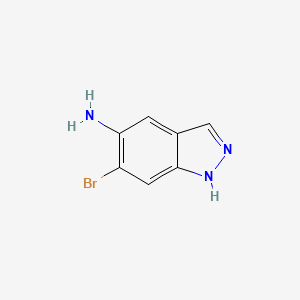

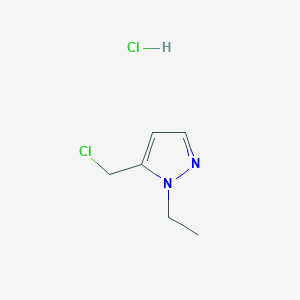

![molecular formula C15H17NO4 B1379924 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid CAS No. 1693566-96-9](/img/structure/B1379924.png)

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid (2-BCAH) is a novel carboxylic acid derivative of the amino acid L-valine. It has been studied for its potential applications in the synthesis of pharmaceuticals, cosmetics, and other chemicals.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Development

Research has focused on synthesizing novel compounds and derivatives for various applications, including peptide modification and enzyme inhibition. For instance, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related compounds demonstrates the utility in producing non-proteinogenic amino acids with potential biochemical applications (Adamczyk & Reddy, 2001). Similarly, derivatives have been synthesized as precursors to amides and peptides of methotrexate, highlighting the role in the synthesis of compounds with potential inhibitory effects on folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).

Biochemical and Pharmacological Studies

Compounds derived from or related to "2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid" have been evaluated for their biochemical and pharmacological properties. For example, a study developed an efficient synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes, demonstrating the compound's applicability in biochemical research and drug development (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).

Peptide Modification and Solid-Phase Peptide Synthesis

The compound and its analogs have been used in the modification of peptides and solid-phase peptide synthesis (SPPS), showcasing their versatility in creating novel peptide structures with potential therapeutic applications. For example, the synthesis of C-alkylated peptides containing aminomalonate and (amino)(cyano)acetate residues indicates the adaptability of these compounds in peptide backbone modification, potentially leading to the development of new therapeutic peptides (Matt & Seebach, 1998).

Novel Compound Development

Research into "2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid" and its derivatives extends into the development of novel compounds for various scientific applications, including enzyme-linked immuno-sorbent assay (ELISA) methods for detecting pesticide residues, indicating the compound's utility in environmental and analytical chemistry (Yang, Wang, Jiang, Sun, Pan, Lei, Wu, Shen, Xiao, & Xu, 2008).

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)hept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBOHPVBVXDKTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

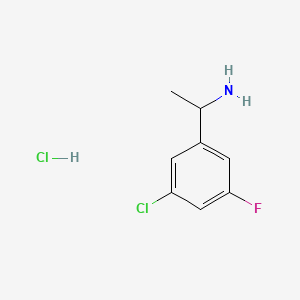

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)

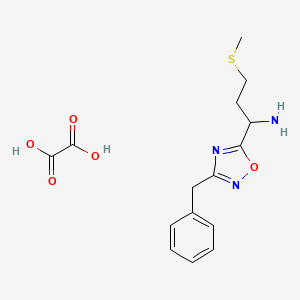

![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)

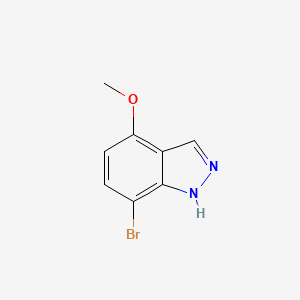

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)